Hypophosphoric acid

Overview

Description

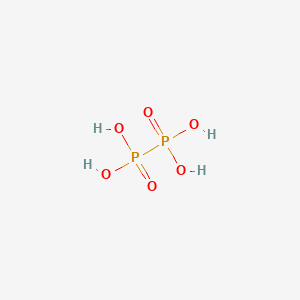

Hypophosphoric acid (H₄P₂O₆), historically termed hypodiphosphoric acid, is a mineral acid characterized by a direct phosphorus-phosphorus (P–P) bond. Each phosphorus atom exhibits a +4 oxidation state, distinguishing it from other phosphorus oxyacids . In its solid state, it exists as a dihydrate (H₄P₂O₆·2H₂O) with an oxonium ion structure: [H₃O⁺]₂[H₂P₂O₆]²⁻. The anion [HOPO₂PO₂OH]²⁻ features a P–P bond length of 219 pm and staggered geometry analogous to ethane .

Synthesis typically involves oxidizing red phosphorus with sodium chlorite (NaClO) at room temperature or partial oxidation of white phosphorus in air . This compound hydrolyzes in 4M HCl to yield phosphorous acid (H₃PO₃) and phosphoric acid (H₃PO₄), reflecting its intermediate oxidation state between +3 and +5 . Applications include use as a reducing agent, bleaching compound, and precursor for non-hydrolyzable enzyme inhibitors in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: Hypophosphoric acid can be synthesized through the reaction of red phosphorus with sodium chlorite at room temperature. The reaction proceeds as follows: [ 2P + 2NaClO₂ + 2H₂O \rightarrow Na₂H₂P₂O₆ + 2HCl ]

Another method involves the oxidation of white phosphorus in air when it is partially immersed in water, producing a mixture of this compound, phosphorous acid (H₃PO₃), and phosphoric acid (H₃PO₄) .

Industrial Production Methods: The industrial production of this compound involves the crystallization of its tetrasodium salt (Na₄P₂O₆·10H₂O) at pH 10 and the disodium salt (Na₂H₂P₂O₆·6H₂O) at pH 5.2. The disodium salt can then be passed through an ion exchange column to form the acid dihydrate (H₄P₂O₆·2H₂O). The anhydrous acid can be obtained by vacuum dehydration over phosphorus pentoxide (P₄O₁₀) or by the reaction of hydrogen sulfide (H₂S) on lead hypophosphate (Pb₂P₂O₆) .

Chemical Reactions Analysis

Types of Reactions: Hypophosphoric acid undergoes various types of chemical reactions, including oxidation, reduction, and hydrolysis.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized to form phosphoric acid (H₃PO₄) and phosphorous acid (H₃PO₃).

Reduction: It can be reduced to form phosphine (PH₃).

Hydrolysis: In hot hydrochloric acid, this compound hydrolyzes to give phosphorous acid (H₃PO₃) and phosphoric acid (H₃PO₄).

Major Products:

Oxidation Products: Phosphoric acid (H₃PO₄) and phosphorous acid (H₃PO₃).

Reduction Products: Phosphine (PH₃).

Hydrolysis Products: Phosphorous acid (H₃PO₃) and phosphoric acid (H₃PO₄).

Scientific Research Applications

Analytical Chemistry

Hypophosphoric acid is utilized in analytical chemistry for:

- Reducing Agent : It stabilizes certain compounds and reduces metal ions in complex samples, facilitating the determination of metals like arsenic and tellurium .

- Metal Surface Treatments : Employed in electroless plating processes, it helps deposit uniform metal coatings on surfaces, crucial for electronics and automotive industries .

Pharmaceuticals

In the pharmaceutical industry, this compound serves multiple roles:

- Synthesis of Antibiotics : It is used in the preparation of various antibiotics due to its reactivity with organic compounds .

- Biochemical Studies : Research indicates that this compound exhibits anti-inflammatory and anti-tumor properties, enhancing immune responses by increasing interferon gamma production .

Materials Science

This compound finds applications in materials science:

- Polymer Synthesis : It acts as a catalyst in the synthesis of polymers such as polyamides (nylon) and polyurethanes .

- Optoelectronic Devices : In perovskite solar cells, this compound improves film quality by reducing oxidized iodide back to iodide, enhancing photovoltaic performance .

Industrial Applications

This compound is widely used in various industrial processes:

- Bleaching Agent : It serves as a bleaching agent for plastics and synthetic fibers, aiding in color stabilization during manufacturing .

- Corrosion Inhibitor : In esterification reactions for biofuel production, it minimizes corrosion of stainless-steel equipment .

Data Table: Summary of Applications

| Application Area | Specific Uses | Benefits |

|---|---|---|

| Analytical Chemistry | Metal ion reduction, electroless plating | Stabilizes compounds; enhances metal deposition |

| Pharmaceuticals | Antibiotic synthesis, biochemical research | Exhibits anti-inflammatory properties |

| Materials Science | Polymer synthesis, optoelectronic devices | Improves material performance |

| Industrial Applications | Bleaching agent, corrosion inhibitor | Reduces discoloration; minimizes equipment wear |

Case Study 1: Electroless Nickel Plating

This compound is integral to electroless nickel plating processes. It allows for the deposition of nickel layers without electrical current, providing uniform coatings essential for printed circuit boards. This method enhances corrosion resistance and improves electrical conductivity in electronic components.

Case Study 2: Perovskite Solar Cells

Research published in Nature Communications demonstrated that the addition of this compound to perovskite precursor solutions significantly improved film quality. This led to enhanced photoluminescence intensity and overall efficiency of solar cells by reducing defect states within the crystal structure .

Mechanism of Action

The mechanism of action of hypophosphoric acid involves its ability to donate or accept electrons during chemical reactions. This property makes it a versatile reagent in redox reactions. The molecular targets and pathways involved include the formation of P−P bonds and the interaction with various metal ions and organic substrates .

Comparison with Similar Compounds

Comparison with Structurally Similar Phosphorus Acids

Hypophosphorous Acid (H₃PO₂)

- Oxidation State : Phosphorus at +1.

- Structure: Monobasic acid with one hydroxyl group (–OH) and two P–H bonds.

- Properties : Stronger acid (pKa ≈ 1.1) than hypophosphoric acid (pKa₁ ≈ 2.2, pKa₂ ≈ 7.2) .

- Applications : Reducing agent in electroless nickel plating and pharmaceutical synthesis .

Phosphoric Acid (H₃PO₄)

- Oxidation State : Phosphorus at +3.

- Properties : High thermal stability; widely used in fertilizers, food additives (E338), and detergents .

- Key Difference : Lacks the P–P bond, making it more susceptible to hydrolysis compared to this compound .

Metaphosphoric Acid ((HPO₃)ₙ)

- Oxidation State : Phosphorus at +5.

- Structure : Polymerized cyclic or linear chains of PO₃ units.

- Properties : Hygroscopic and used as a dehydrating agent. Unlike this compound, it lacks discrete P–P bonds .

Comparison with Functional Analogs: Pyrophosphoric Acid (H₄P₂O₇)

Pyrophosphoric acid (H₄P₂O₇), a diphosphate with a P–O–P bridge, serves as a key functional analog.

Metal Complexation Behavior

This compound forms stable complexes with divalent metals (e.g., Ca²⁺, Co²⁺, Ni²⁺) via its [H₂P₂O₆]²⁻ anion. Key findings include:

- Calcium Complexes : 1:2 metal-to-ligand ratio with negative charge, similar to orthophosphate but with distinct stability constants due to P–P bond rigidity .

- Cobalt Complexes : 1:1 ratio observed, contrasting with pyrophosphate’s higher coordination variability .

- Comparison with Orthophosphate (H₃PO₄) : this compound’s P–P bond reduces ligand flexibility, altering metal-binding kinetics and selectivity .

Thermal and Chemical Stability

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing hypophosphoric acid (H₄P₂O₆) in laboratory settings, and how can purity be ensured?

this compound is typically synthesized by reacting red phosphorus with sodium hypochlorite (NaClO) at room temperature . Another method involves partial oxidation of white phosphorus in air, producing a mixture of hypophosphoric, phosphoric, and phosphorous acids, which requires separation via selective crystallization or solvent extraction (e.g., using diethyl ether) . Purity is confirmed through titration for acid concentration and spectroscopic techniques like ³¹P NMR to verify the absence of P–H bonds, which distinguishes it from reducing analogs like hypophosphorous acid .

Q. How does the acid dissociation behavior of this compound compare to other phosphorus oxyacids?

this compound is tetrabasic, with four dissociable protons (pKa₁ ≈ 2.2, pKa₂ ≈ 2.8, pKa₃ ≈ 7.3, pKa₄ ≈ 10.0), distinguishing it from monobasic hypophosphorous acid (H₃PO₂) and tribasic phosphoric acid (H₃PO₄) . Stepwise dissociation is studied via potentiometric titration in controlled pH buffers, with comparative analysis of ionic species using conductivity measurements .

Q. What analytical techniques are most effective for characterizing the structure of this compound and its salts?

X-ray crystallography confirms the P–P bond length (219 pm) and asymmetric coordination in salts like Na₂H₂P₂O₆·6H₂O . Vibrational spectroscopy (IR/Raman) identifies P–O and P–P bond signatures, while ³¹P NMR resolves distinct phosphorus environments in aqueous solutions . Thermal gravimetric analysis (TGA) assesses stability, revealing dehydration steps in hydrated forms .

Advanced Research Questions

Q. How do reaction conditions (e.g., temperature, pH) influence the stability and decomposition pathways of this compound?

this compound hydrolyzes in 4M HCl to form H₃PO₃ and H₃PO₄, while heating above 54°C (melting point) accelerates decomposition . Kinetic studies using UV-Vis spectroscopy under varying pH and temperature reveal pseudo-first-order degradation kinetics. Stability is enhanced in neutral or weakly acidic conditions, with inert atmospheres (N₂/Ar) mitigating oxidative side reactions .

Q. What experimental strategies resolve contradictions in reported thermodynamic data for this compound’s acidity constants?

Discrepancies in pKa values (e.g., early estimates vs. modern measurements) arise from differences in ionic strength calibration and measurement techniques . Researchers should replicate studies using high-purity reagents, standardized buffers, and advanced methods like isothermal titration calorimetry (ITC) to reconcile data .

Q. How can this compound be utilized as a catalyst or intermediate in organic synthesis?

this compound’s non-reducing nature (due to the absence of P–H bonds) makes it suitable as a mild acid catalyst in esterification or phosphorylation reactions . For example, it facilitates the synthesis of phosphate esters under anhydrous conditions, with reaction progress monitored via ³¹P NMR . Its salts (e.g., Na₂H₂P₂O₆) serve as buffers in metal-complexation studies due to their chelating properties .

Q. What methodologies are recommended for detecting trace this compound in biological or environmental samples?

Ion chromatography coupled with conductivity detection offers sensitivity for aqueous samples, while LC-MS/MS with derivatization (e.g., using trimethylsilyl agents) enhances detection limits in complex matrices . For solid samples, X-ray photoelectron spectroscopy (XPS) identifies phosphorus oxidation states (+4 in H₄P₂O₆) .

Q. Methodological Notes

- Safety Protocols : this compound is corrosive; use PPE (gloves, goggles) and work in fume hoods. Spills require neutralization with bicarbonate .

- Data Reproducibility : Report detailed synthesis conditions (e.g., NaClO concentration, reaction time) and purity validation methods to ensure reproducibility .

Properties

IUPAC Name |

phosphonophosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H4O6P2/c1-7(2,3)8(4,5)6/h(H2,1,2,3)(H2,4,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVZISJTYELEYPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

OP(=O)(O)P(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H4O6P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0064886 | |

| Record name | Hypophosphoric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0064886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7803-60-3 | |

| Record name | Hypophosphoric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7803-60-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hypophosphoric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007803603 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hypophosphoric acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hypophosphoric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0064886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HYPOPHOSPHORIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CY8Z35442Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.